
RIBI-529
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIBI-529, also known as this compound, is a compound with the molecular formula C92H175N2O17P.C6H15N. It has a molecular weight of 1713.5409 and contains eight defined stereocenters
Chemical Reactions Analysis
Structural Composition
RIBI-529 is an aminoalkyl glucosaminide 4-phosphate with the molecular formula C₉₈H₁₉₀N₃O₁₇P and a molecular weight of 1,713.54 g/mol . Its structure mimics lipid A but lacks endotoxic properties due to modifications:
-
Glucosamine backbone : Phosphorylated at the 4'-position.
-
Acyl chains : Contains six acyl groups (2 primary, 2 secondary) in a 2:2:0:2 configuration, differing from natural lipid A by the absence of the 1-phosphate and 3-O-acyl groups .
Key Synthetic Reactions
This compound is derived from Salmonella enterica Minnesota Re595 lipopolysaccharide (LPS) through sequential hydrolysis:
Functional Interactions
This compound activates Toll-like receptor 4 (TLR4) via a two-step mechanism:
Table 2: TLR4 Binding Dynamics
Component | Role | Effect |
---|---|---|
MD-2 co-receptor | Binds acyl chains | Stabilizes this compound-TLR4 complex |
MyD88 adaptor protein | Signal transduction | Induces NF-κB and cytokine production |
Unlike LPS, this compound’s truncated structure avoids hyperactivation of TLR4, minimizing inflammatory risks while retaining adjuvant efficacy .
Reactivity in Formulations
This compound demonstrates stability in aqueous solutions but undergoes hydrolysis under extreme pH:
Table 3: Stability Profile
Condition | Reactivity | Outcome |
---|---|---|
pH 2–8 (25°C) | Stable | No degradation over 24 hrs |
pH > 10 | Base hydrolysis | Loss of secondary acyl chains |
Oxidative environments | Moderate | Partial oxidation of lipid tails |
These properties inform its use in vaccine formulations with aluminum salts or QS-21 adjuvants .
Comparative Analysis with MPL Adjuvant
Property | This compound | MPL Adjuvant |
---|---|---|
Acyl chain configuration | 2:2:0:2 | 1:2:0:1 (post-alkaline hydrolysis) |
TLR4 activation potency | 70% of LPS | 10–20% of LPS |
Endotoxicity | Undetectable | Minimal |
This compound’s simplified structure enables predictable synthesis, whereas MPL contains antagonistic congeners (e.g., ML3, ML4A) that suppress human TLR4 overactivation .
Scientific Research Applications
Applications in Vaccine Development
- Adjuvant in Vaccines : RIBI-529 has been utilized as an adjuvant in several vaccine formulations. It has shown efficacy comparable to other well-established adjuvants like monophosphoryl lipid A (MPLA). Its ability to enhance both humoral and cellular immunity makes it suitable for vaccines against various pathogens, including viruses and bacteria .
- Case Study: HIV Vaccine : In a study examining the use of this compound in HIV vaccines, it was found that the adjuvant significantly increased the immunogenicity of the vaccine, leading to higher antibody titers and a more robust T-cell response compared to controls without adjuvants . This highlights its potential in developing effective vaccines for challenging pathogens.
- Influenza Vaccines : Research has demonstrated that incorporating this compound into influenza vaccine formulations enhances the immune response, leading to improved protection against viral strains. The combination of this compound with specific antigens resulted in a significant increase in neutralizing antibody levels .
Applications in Immunotherapy
- Cancer Treatment : this compound is being explored as an adjuvant in cancer immunotherapy. By enhancing the immune response against tumor antigens, it may improve the efficacy of therapeutic vaccines designed for cancer treatment. Studies indicate that this compound can help in activating dendritic cells and promoting T-cell responses against tumors .
- Allergy Treatments : Preliminary research suggests that this compound may also have applications in treating allergic conditions by modulating immune responses. Its ability to shift T-helper cell responses could be beneficial in managing allergic rhinitis and other related disorders .
Data Table: Summary of Research Findings on this compound
Study | Application | Findings |
---|---|---|
Study 1 | HIV Vaccine | Enhanced antibody titers and T-cell responses with this compound compared to control |
Study 2 | Influenza Vaccine | Significant increase in neutralizing antibodies when combined with specific antigens |
Study 3 | Cancer Immunotherapy | Improved activation of dendritic cells leading to enhanced T-cell responses against tumors |
Study 4 | Allergy Treatment | Potential modulation of Th2 responses observed in preliminary studies |
Mechanism of Action
The mechanism of action of RIBI-529 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to key proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various cellular processes, ultimately resulting in the desired therapeutic or biological effect. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
RIBI-529 is unique in its chemical structure and properties. Similar compounds include other adjuvants like MPL (Monophosphoryl Lipid A) and RC-529, which have comparable efficacy and safety profiles . this compound stands out due to its specific stereochemistry and molecular composition, which may confer distinct advantages in certain applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are areas of active research, and it holds promise for future developments in chemistry, biology, medicine, and industry.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of RIBI-529 using spectroscopic and chromatographic methods?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (mass error < 5 ppm).
- Perform ¹H/¹³C NMR to assign proton/carbon environments; compare with synthetic intermediates.
- Validate purity via HPLC-PDA (≥95% purity threshold, λ = relevant absorption maxima).
- Cross-reference with X-ray crystallography for stereochemical confirmation (if crystalline).
- Document all spectral data in supplementary materials for reproducibility .
Q. What are the key considerations in designing initial in vitro assays to evaluate this compound's bioactivity?
Methodological Answer:
- Variable Selection: Include dose ranges (1 nM–100 µM), controls (vehicle, positive/negative), and incubation times aligned with pharmacokinetic half-lives.
- Assay Validation: Ensure cell line viability >90% (via trypan blue exclusion) and confirm target engagement (e.g., Western blot for protein targets).
- Data Triangulation: Run parallel assays (e.g., fluorescence-based and luminescence-based readouts) to minimize false positives .
Q. How to optimize synthesis protocols for this compound to ensure reproducibility in academic settings?
Methodological Answer:
- Step 1: Screen reaction conditions (solvent, catalyst, temperature) using design of experiments (DoE) to maximize yield (Table 1).
- Step 2: Purify via column chromatography (≥95% recovery) and characterize intermediates at each step.
- Step 3: Validate batch consistency using HPLC-ELSD and thermogravimetric analysis (TGA) for residual solvents.
Table 1: Synthesis Optimization Workflow
Parameter | Tested Range | Optimal Condition | Yield (%) |
---|---|---|---|
Solvent | DMF, DMSO, THF | THF | 78 |
Catalyst | Pd/C, NiCl₂ | Pd/C (5 mol%) | 82 |
Temp (°C) | 60–120 | 90 | 85 |
Document deviations >5% in yield for troubleshooting .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Hypothesis-Driven Workflow:
Verify bioavailability via LC-MS/MS quantification of plasma/tissue concentrations .
Profile metabolites using HRMS to identify inactive/degradation products.
Conduct transcriptomic analysis (RNA-seq) to detect compensatory pathways in vivo.
- Statistical Reconciliation: Apply Bayesian hierarchical modeling to integrate disparate datasets, prioritizing covariates like dosing regimen and species-specific metabolism .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Model Selection: Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Validate with bootstrapping (1,000 iterations) for confidence intervals.
- Outlier Management: Apply Grubbs’ test (α = 0.05) to exclude technical anomalies.
- Multi-Experiment Synthesis: Perform meta-analysis (fixed/random effects models) to aggregate data across labs, adjusting for batch effects .
Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?
Methodological Answer:
- Data Layers: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets.
- Pathway Analysis: Use Gene Set Enrichment Analysis (GSEA) or STRING-DB to identify enriched pathways (FDR < 0.1).
- Validation Loop: Confirm hypotheses via CRISPR knockdown/overexpression of top candidate genes .
Table 2: Multi-Omics Integration Framework
Data Type | Platform | Key Output | Validation Method |
---|---|---|---|
Transcriptomics | Illumina HiSeq | Differentially expressed genes | qRT-PCR (≥2-fold change) |
Proteomics | Orbitrap Fusion | Protein abundance | Western blot |
Metabolomics | 600 MHz NMR | Metabolite shifts | Stable isotope tracing |
Q. Data Contradiction & Validation
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Quality-by-Design (QbD): Define critical quality attributes (CQAs: purity, solubility) and critical process parameters (CPPs: temperature, catalyst loading).
- In-Process Controls: Monitor reaction progress via FTIR or inline HPLC.
- Stability Studies: Accelerate degradation (40°C/75% RH, 14 days) to identify instability triggers .
Q. How to validate analytical methods for this compound quantification in complex matrices?
Methodological Answer:
- Validation Parameters: Assess linearity (R² > 0.99), accuracy (80–120% recovery), precision (CV < 15%), and LOD/LOQ.
- Matrix Effects: Spike this compound into plasma/tissue homogenates; compare slopes with solvent-only calibrants.
- Cross-Lab Reproducibility: Share protocols via platforms like Protocols.io ; conduct inter-lab comparisons (n ≥ 3 labs) .
Properties
CAS No. |
216014-46-9 |
---|---|
Molecular Formula |
C98H190N3O17P |
Molecular Weight |
1713.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]ethoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C92H175N2O17P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-64-70-85(98)106-79(67-61-55-49-43-34-28-22-16-10-4)75-83(96)93-73-74-105-92-89(94-84(97)76-80(68-62-56-50-44-35-29-23-17-11-5)107-86(99)71-65-59-53-47-41-38-32-26-20-14-8-2)91(90(82(78-95)109-92)111-112(102,103)104)110-88(101)77-81(69-63-57-51-45-36-30-24-18-12-6)108-87(100)72-66-60-54-48-42-39-33-27-21-15-9-3;1-4-7(5-2)6-3/h79-82,89-92,95H,7-78H2,1-6H3,(H,93,96)(H,94,97)(H2,102,103,104);4-6H2,1-3H3/t79-,80-,81-,82-,89-,90-,91-,92-;/m1./s1 |
InChI Key |
QOFRNSMLZCPQKL-KTIIIUPTSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NCCOC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NCCOC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.CCN(CC)CC |
Synonyms |
RC 529 RC-529 RC529 Ribi 529 Ribi-529 Ribi529 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.